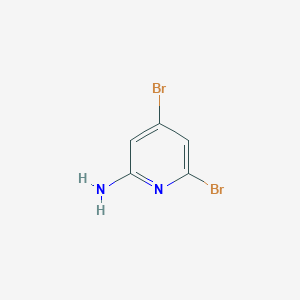

4,6-Dibromopyridin-2-amine

Descripción general

Descripción

4,6-Dibromopyridin-2-amine is a chemical compound with the molecular formula C5H4Br2N2 . It has a molecular weight of 251.91 . It is a solid substance .

Synthesis Analysis

The synthesis of pyridinamines like this compound can be achieved through various methods. One such method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method has been found to be efficient in converting different pyridin-2-amines into their 5-hydroxy derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4Br2N2/c6-3-1-4 (7)9-5 (8)2-3/h1-2H, (H2,8,9) . The canonical SMILES structure is C1=C (C=C (N=C1Br)Br)N .Chemical Reactions Analysis

Pyridin-2-amines, such as this compound, serve as a starting material for the production of fused heterocycles, including imidazo-derivatives that possess significant biological activities .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 251.91 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds and Organic Materials :

- 2-Aminopyridines, including derivatives of 4,6-Dibromopyridin-2-amine, are crucial in the synthesis of bioactive natural products and organic materials. A study demonstrated efficient methods for synthesizing 6-substituted 2-aminopyridines, including reactions between 2,6-dibromopyridine and various amines, followed by C-C cross-coupling reactions, highlighting the compound's importance in complex organic synthesis (Bolliger, Oberholzer, & Frech, 2011).

Development of Efficient Synthesis Methods :

- A study focused on the thermal amination reactions of 2,6-dibromopyridine with different halogenated anilines, revealing an efficient, solvent-free method superior to palladium-catalyzed transformations. This signifies the compound's role in developing more sustainable and efficient chemical synthesis techniques (Waldvogel, Faust, Barkmann, Fröhlich, & Wolff, 2009).

Selective C-N Bond Formation :

- Research has developed a protocol for synthesizing 6-substituted 2-bromopyridine compounds via a selective copper-catalyzed C-N bond-forming reaction with 2,6-dibromopyridine and a range of amines. This study emphasizes the compound's utility in selective chemical transformations (Wang, Liu, Dai, & Hu, 2014).

Amination with Potassium Amide :

- Investigations into the amination of dibromopyridines, including 2,6-dibromopyridine, with potassium amide in liquid ammonia have been conducted. These studies contribute to understanding the reaction mechanisms and product formation in such amination processes (Streef & Hertog, 2010).

Synthesis of Ruthenium(II) Complexes :

- A study on the palladium-catalyzed amination reaction of 4'-chloro-2,2':6',2"-terpyridine, which is a derivative involving 2,6-dibromopyridine, led to the development of amine-containing ruthenium(II) polypyridyl complexes. This showcases the application of this compound in synthesizing complex metal-organic compounds (Johansson, 2006).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with hazards such as H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mecanismo De Acción

Target of Action

Similar compounds such as 4,6-diarylpyrimidin-2-amine derivatives have shown anticancer properties

Mode of Action

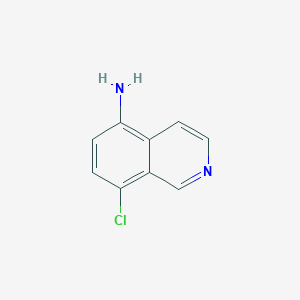

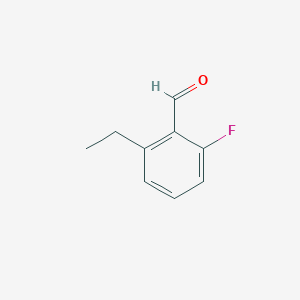

It’s suggested that similar compounds can act as nucleophiles, attacking aldehyde carbon . This suggests that 4,6-Dibromopyridin-2-amine might interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures, such as pyrimidines, are known to play crucial roles in nucleotide biosynthesis pathways . Therefore, it’s plausible that this compound might influence similar pathways.

Result of Action

Similar compounds such as 4,6-diarylpyrimidin-2-amine derivatives have shown anticancer properties . These compounds have been observed to inhibit Aurora kinase A activity, reduce clonogenicity, arrest the cell cycle at the G2/M phase, and induce caspase-mediated apoptotic cell death .

Propiedades

IUPAC Name |

4,6-dibromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXDWGNIKWVOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40702293 | |

| Record name | 4,6-Dibromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408352-48-7 | |

| Record name | 4,6-Dibromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

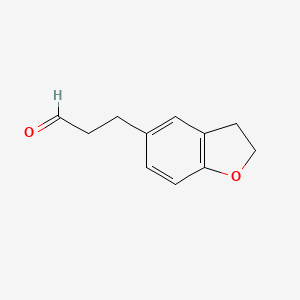

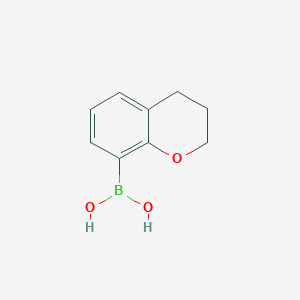

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.